1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a piperazine ring, which is further substituted with a prop-2-en-1-one moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-yl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and reduce by-products. Additionally, purification methods like recrystallization or column chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects in cellular pathways. For example, it may act as a kinase inhibitor, blocking the activity of specific kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one is structurally similar to other pyrazolo[3,4-d]pyrimidines and related heterocyclic compounds. its unique substitution pattern and functional groups contribute to its distinct biological and chemical properties. Some similar compounds include:
Pyrazolo[3,4-d]pyrimidin-4-ol
1,2,3-Triazoles tethered with pyrazolo[3,4-d]pyrimidin-4-yl
Heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidin-4-one
These compounds share the pyrazolo[3,4-d]pyrimidin-4-yl core but differ in their substituents and functional groups, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-4-12(21)19-5-7-20(8-6-19)14-11-9-15-18(3)13(11)16-10(2)17-14/h4,9H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRFRYFHNRWKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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